(R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid

Description

Chemical Identity and Nomenclature

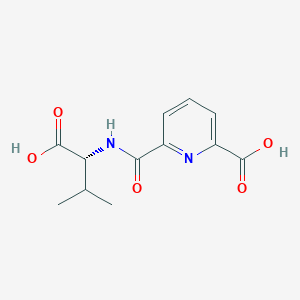

The IUPAC name (R)-6-((1-carboxy-2-methylpropyl)carbamoyl)picolinic acid systematically describes its molecular architecture. The structure comprises a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a carbamoyl group, which is further functionalized with a 1-carboxy-2-methylpropyl moiety in the R-configuration. Key features include:

- Core scaffold : Pyridine ring with carboxylic acid at position 2.

- Substituents :

- Carbamoyl group (-NH-C(=O)-) at position 6.

- Branched alkyl chain (1-carboxy-2-methylpropyl) attached to the carbamoyl nitrogen.

- Stereocenter at the β-carbon of the propyl chain (R-configuration).

The compound’s molecular formula is C₁₃H₁₆N₂O₅ , with a molecular weight of 292.28 g/mol . Its stereospecificity is critical for biological activity, as evidenced by comparative studies with enantiomeric forms.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₆N₂O₅ |

| Molecular weight | 292.28 g/mol |

| Stereochemistry | R-configuration at β-carbon |

| Functional groups | Carboxylic acid, carbamoyl, branched alkyl |

| Parent compound | Picolinic acid (pyridine-2-carboxylic acid) |

Synonymous designations include systematic variants such as (R)-6-(1-carboxy-2-methylpropylcarbamoyl)pyridine-2-carboxylic acid, though it is most frequently referenced by its IUPAC name in literature.

Historical Context in Heterocyclic Chemistry Research

The synthesis of (R)-6-((1-carboxy-2-methylpropyl)carbamoyl)picolinic acid emerged from efforts to develop inhibitors of metallo-β-lactamases (MBLs), enzymes implicated in bacterial resistance to β-lactam antibiotics. Key milestones include:

- 2017 : First reported synthesis as part of a dipicolinic acid derivative library targeting New Delhi metallo-β-lactamase-1 (NDM-1). The compound demonstrated moderate inhibitory activity (Kᵢ = 8.2 μM) against NDM-1, highlighting the role of stereochemistry in enzyme binding.

- 2020–2025 : Subsequent structural optimizations focused on enhancing metabolic stability by introducing branched alkyl chains and optimizing carboxylate positioning for zinc ion chelation in MBL active sites.

This compound’s development reflects broader trends in heterocyclic chemistry, where picolinic acid derivatives are leveraged for their metal-chelating properties and ability to modulate enzyme activity.

Position Within Picolinic Acid Derivative Classifications

(R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid occupies a niche within two overlapping structural categories:

Carbamoyl-substituted picolinic acids :

Stereospecific branched-chain derivatives :

Table 2: Comparative Analysis of Picolinic Acid Derivatives

The compound’s unique substitution pattern positions it as a strategic candidate for rational drug design, particularly in addressing antibiotic resistance mechanisms. Future research directions may explore its applicability against other metalloenzyme targets, such as histone deacetylases or matrix metalloproteinases, leveraging its dual carboxylate and carbamoyl functionalities.

Properties

Molecular Formula |

C12H14N2O5 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

6-[[(1R)-1-carboxy-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H14N2O5/c1-6(2)9(12(18)19)14-10(15)7-4-3-5-8(13-7)11(16)17/h3-6,9H,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-/m1/s1 |

InChI Key |

NWPPGZLUXRQGHA-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of picolinic acid with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl intermediate. Subsequent hydrolysis and purification steps yield the desired product.

Industrial Production Methods

Industrial production of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Amide Coupling

Mechanism :

Grignard Addition

The synthesis of the (1-carboxy-2-methylpropyl) group involves:

-

Meldrum’s acid (β-keto acid ester) undergoes 1,4-addition with a cyclopropyl Grignard reagent.

-

Ester hydrolysis yields the carboxylic acid, which is then coupled to form the amide .

Spectral Data (for key intermediates):

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Cyclopropyl Grignard adduct | 1720 (C=O) | 3.43 (s, 3H, CH₃) |

| Target amide | 1660 (amide I) | 8.34–8.32 (m, pyridine H) |

Purification and Characterization

-

Chromatography : Column chromatography (petroleum ether/ethyl acetate) separates the target amide from chlorinated byproducts .

-

Structural Confirmation :

Stability and Reactivity

The compound exhibits:

Scientific Research Applications

Structure and Composition

- Molecular Formula : C20H21N3O6S

- Molecular Weight : 431.5 g/mol

- IUPAC Name : 6-[[1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-4-sulfanylbutan-2-yl]carbamoyl]pyridine-2-carboxylic acid

The compound features a picolinic acid backbone, which is known for its biological activity, particularly in the context of metal ion chelation and enzyme inhibition.

Drug Development

(R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid serves as a building block for synthesizing various pharmaceuticals. Its derivatives have been investigated for their potential as inhibitors of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance.

Case Study: Inhibition of New Delhi Metallo-beta-lactamase

Research has demonstrated that derivatives of dipicolinic acid, including (R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid, exhibit significant inhibitory activity against New Delhi metallo-beta-lactamase (NDM-1). In a focused library study, the compound showed an IC50 value around 80 nM, indicating potent inhibition compared to other known inhibitors .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in metabolic processes. Its ability to form stable complexes with metal ions enhances its efficacy as an inhibitor.

Therapeutic Uses

Due to its biological activity, (R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid is being explored for therapeutic applications beyond antibiotic resistance. Its potential roles include:

- Cancer Treatment : The compound's ability to target specific enzyme pathways may provide avenues for treating cancers that exploit similar metabolic routes.

- Neuroprotective Agents : Some studies suggest that picolinic acid derivatives could have neuroprotective effects, potentially useful in neurodegenerative diseases.

Synthesis and Production

The synthesis of (R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid has been optimized through various methods, including enzymatic processes that enhance yield and purity. For instance, imidase-catalyzed reactions have shown high molar conversion rates and regioisomeric purity, making them suitable for large-scale production .

Table 1: Summary of Inhibitory Activity Against NDM-1

| Compound | IC50 (nM) | Reference |

|---|---|---|

| (R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid | ~80 | |

| Dipicolinic Acid | 520 | |

| Other Known Inhibitors | Variable |

Table 2: Synthesis Conditions for (R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic Acid

Mechanism of Action

The mechanism of action of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Simpler Picolinic Acid Derivatives

describes simpler picolinic acid derivatives (e.g., 3-methylpicolinic acid, 4-chloropicolinic acid) synthesized via alternative pathways. Notably:

- Yields : 4-Chloropicolinic acid achieved a 66% yield, significantly higher than 3-methylpicolinic acid (25%) and unsubstituted picolinic acid (43%) . This indicates that electron-withdrawing substituents (e.g., Cl) may favor reaction efficiency compared to sterically demanding groups (e.g., methyl) .

- Analytical Methods : GC-MS and HPLC were used for characterization in , contrasting with the ESI-MS and NMR methods in . These differences highlight methodological variability across studies, complicating direct comparisons .

Research Findings and Functional Implications

- Metal Chelation : Carboxylated derivatives (13 , 14 ) may interact with metal ions in metallo-β-lactamases, mimicking natural substrates or disrupting enzyme activity .

- Steric Effects : Bulky substituents (e.g., cyclohexyl in 18 ) could hinder binding to enzyme active sites, whereas smaller groups (e.g., isopropyl in 15 ) may improve accessibility .

- Solubility and Bioavailability : Carboxyl groups may enhance aqueous solubility, while cyclic substituents (e.g., 19 , 20 ) could influence membrane permeability .

Biological Activity

6-((1-Butylcyclobutyl)methoxy)nicotinic acid is a derivative of nicotinic acid, which is known for its diverse biological activities, particularly in the context of the central nervous system and metabolic functions. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and metabolic disorders.

Structure and Properties

The compound features a butylcyclobutyl group attached to a methoxy substituent on the nicotinic acid framework. This unique structure may influence its interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

6-((1-Butylcyclobutyl)methoxy)nicotinic acid primarily interacts with nAChRs, a class of receptors that play critical roles in neurotransmission and neuromodulation. The binding of this compound to nAChRs can lead to the activation of downstream signaling pathways, influencing various physiological processes such as cognition, memory, and motor control.

Pharmacological Effects

Research indicates that derivatives of nicotinic acid can exhibit:

- Neuroprotective Effects: Studies have shown that compounds similar to 6-((1-Butylcyclobutyl)methoxy)nicotinic acid can protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties: Compounds in this class have demonstrated the ability to modulate inflammatory responses, which may be beneficial in conditions such as arthritis and other inflammatory disorders.

Case Studies

- Neuroprotection in Animal Models: In a study involving rodent models of Alzheimer's disease, administration of 6-((1-Butylcyclobutyl)methoxy)nicotinic acid resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests a potential role for the compound in mitigating neurodegenerative processes.

- Antimicrobial Activity: Preliminary assays have indicated that this compound exhibits antimicrobial properties against certain Gram-positive bacteria, suggesting a broader therapeutic potential beyond neurological applications.

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid with high purity and yield?

- Methodological Answer : The compound is synthesized via carbamoylation of picolinic acid derivatives. For example, coupling 6-carbamoyl-picolinic acid with (R)-1-carboxy-2-methylpropylamine in methanol-d4 under reflux, followed by purification via flash chromatography, achieves a 62% yield . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and using coupling agents like HATU or EDCI can improve yields. Post-synthesis, residual solvents and unreacted intermediates should be removed using reverse-phase HPLC.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- 1H NMR : Use 400 MHz NMR in deuterated methanol (MeOD-d4) to confirm stereochemistry and substituent integration. Key peaks include δ 8.34-8.32 (m, 2H, aromatic protons) and δ 1.07 (s, 6H, isopropyl group) .

- ESI-MS : Negative-ion mode detects the [M-H]− ion at m/z 265.04, with adducts (e.g., [M+Na-2H]− at m/z 287.17) for cross-validation .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. How can researchers address contradictions in reported inhibitory activity of this compound against metallo-β-lactamases (MBLs)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or enzyme isoforms (e.g., NDM-1 vs. VIM-2). To resolve these:

- Standardize assays : Use a fixed Zn²⁺ concentration (50 µM) and monitor hydrolysis of nitrocefin spectrophotometrically at 482 nm .

- Control for purity : Validate compound integrity via LC-MS before testing.

- Compare IC₅₀ values : Perform dose-response curves in triplicate across independent labs to assess reproducibility.

Q. What strategies are recommended for elucidating the mechanism of action of this compound as an MBL inhibitor?

- Methodological Answer :

- Kinetic studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots with varying substrate concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and MBL active sites.

- X-ray crystallography : Co-crystallize the compound with NDM-1 to identify key interactions (e.g., coordination with Zn²⁺ ions or hydrogen bonding with Lys224) .

Q. How should structure-activity relationship (SAR) studies be designed to enhance inhibitory potency and selectivity?

- Methodological Answer :

- Modify substituents : Replace the isopropyl group with bulkier tert-butyl or cyclopropyl moieties to assess steric effects .

- Introduce electron-withdrawing groups : Test fluorinated or sulfonamide derivatives (e.g., 6-(methylsulfonamido)picolinic acid) to improve binding .

- Evaluate pharmacokinetics : Use in vitro microsomal stability assays (human/rat liver microsomes) to prioritize compounds with favorable metabolic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.